1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone
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Overview
Description
1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone typically involves multiple steps. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl groups and the attachment of the oxan-2-yl groups. Common reagents used in these reactions include various oxidizing agents, protecting groups, and catalysts to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. Its naphthalene core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable chemical structure and biological activities.
Luteolin: Shares similar hydroxyl group arrangements and exhibits similar biological effects.
Uniqueness
1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone is unique due to its specific arrangement of hydroxyl groups and the presence of the oxan-2-yl groups. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other flavonoids.
Properties
Molecular Formula |
C25H32O14 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1-[1-hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone |
InChI |
InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3 |
InChI Key |
FGAOJGGJKFNCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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